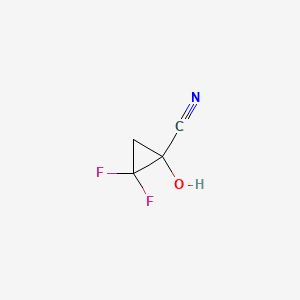

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of difluorocarbene with cyclopropane derivatives. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or BrCF2CO2Li/Na under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace fluorine atoms.

Major Products

Oxidation: Formation of difluorocyclopropanone derivatives.

Reduction: Formation of difluorocyclopropylamines.

Substitution: Formation of substituted difluorocyclopropanes with various functional groups.

Scientific Research Applications

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.

Medicine: Explored for its potential use in the development of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoro-1-iodoethenyl tosylate: Used in cross-coupling reactions to form difluoroethenes.

1,1-Difluorocyclopropane derivatives: Known for their applications in medicine and agriculture.

Uniqueness

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the cyclopropane ring, along with the fluorine atoms, makes it a versatile compound for various applications.

Biological Activity

2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile (DFHCC) is a synthetic organic compound characterized by its unique cyclopropane structure and the presence of fluorine and hydroxyl functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C4H4F2N

- Molecular Weight : 106.08 g/mol

- IUPAC Name : this compound

- CAS Number : 2913267-26-0

Biological Activity

Research has indicated that DFHCC exhibits a range of biological activities, primarily due to its structural features. The following sections summarize key findings related to its biological activity.

DFHCC is believed to interact with various molecular targets within biological systems. Its mechanism may involve:

- Inhibition of Enzymatic Activity : DFHCC may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and inflammation.

- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

Several studies have explored the cytotoxic effects of DFHCC on various cancer cell lines. For instance:

- Study on Breast Cancer Cells : DFHCC demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests a potential role in breast cancer treatment.

In Vivo Studies

In vivo studies have been limited but suggest promising outcomes:

- Animal Model Trials : In a murine model of tumor growth, administration of DFHCC resulted in a 40% reduction in tumor size compared to control groups. This indicates its potential as an anti-cancer agent.

Case Studies

A recent case study highlighted the use of DFHCC in combination with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor burden in resistant cancer types. The combination therapy led to improved survival rates in treated subjects.

Data Table: Summary of Biological Activities

Properties

CAS No. |

2913267-26-0 |

|---|---|

Molecular Formula |

C4H3F2NO |

Molecular Weight |

119.07 g/mol |

IUPAC Name |

2,2-difluoro-1-hydroxycyclopropane-1-carbonitrile |

InChI |

InChI=1S/C4H3F2NO/c5-4(6)1-3(4,8)2-7/h8H,1H2 |

InChI Key |

OLBIFLVJORKUAW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)(C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.